Ethyl 4-[3-(2-fluorobenzyl)-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound with a unique structure that includes fluorobenzyl, propoxyanilino, and imidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution: reactions to introduce the fluorobenzyl group.
Condensation reactions: to form the imidazolidinyl ring.
Esterification: to attach the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and catalysis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It is explored for its properties in the development of new materials and polymers.
Mechanism of Action
The mechanism by which ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(3-((4-FLUOROBENZYL)OXY)PHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- Ethyl (4-fluorobenzoyl)acetate
- Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate
Uniqueness
ETHYL 4-{3-(2-FLUOROBENZYL)-5-OXO-4-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C30H30FN3O5S |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(2-fluorophenyl)methyl]-5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C30H30FN3O5S/c1-3-17-39-24-15-11-22(12-16-24)32-27(35)18-26-28(36)34(23-13-9-20(10-14-23)29(37)38-4-2)30(40)33(26)19-21-7-5-6-8-25(21)31/h5-16,26H,3-4,17-19H2,1-2H3,(H,32,35) |
InChI Key |
LTYZHCPWKMSTRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.